molecular formula C13H28Cl2N4O2 B017801 Prolyl-psi(methylamino)leucyl-glycinamide CAS No. 109772-54-5

Prolyl-psi(methylamino)leucyl-glycinamide

Cat. No. B017801
M. Wt: 343.3 g/mol
InChI Key: UDOMQZDFGBPQMX-ULEGLUPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-psi(methylamino)leucyl-glycinamide, commonly known as PMLG, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. PMLG is a synthetic peptide that is designed based on the natural hormone thyrotropin-releasing hormone (TRH).

Mechanism Of Action

The mechanism of action of PMLG is not fully understood. However, it is believed to act by binding to the Prolyl-psi(methylamino)leucyl-glycinamide receptor, which is present in various tissues and organs in the body. The binding of PMLG to the Prolyl-psi(methylamino)leucyl-glycinamide receptor results in the activation of various signaling pathways, leading to the observed pharmacological effects.

Biochemical And Physiological Effects

PMLG has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. PMLG has also been shown to increase the release of thyroid-stimulating hormone (TSH) from the pituitary gland, leading to an increase in thyroid hormone production.

Advantages And Limitations For Lab Experiments

One of the significant advantages of PMLG is its ease of synthesis and purification, making it an ideal compound for use in laboratory experiments. PMLG is also relatively stable, making it suitable for long-term storage. However, one of the limitations of PMLG is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of PMLG. One of the significant areas of research is the identification of novel analogs of PMLG with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PMLG in various diseases, including depression, epilepsy, and chronic pain. Additionally, the development of new methods for the delivery of PMLG to target tissues and organs is an area of active research.

Synthesis Methods

The synthesis of PMLG is a complex process that involves several steps. The first step is the solid-phase peptide synthesis method, which involves the use of a resin-bound amino acid as the starting material. The resin-bound amino acid is activated with a coupling reagent, and the next amino acid is added. This process is repeated until the desired peptide sequence is obtained. The final step involves the cleavage of the peptide from the resin, followed by purification and characterization.

Scientific Research Applications

PMLG has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PMLG is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. PMLG has been shown to exhibit potent pharmacological activities, including analgesic, antidepressant, and anticonvulsant effects.

properties

CAS RN

109772-54-5

Product Name

Prolyl-psi(methylamino)leucyl-glycinamide

Molecular Formula

C13H28Cl2N4O2

Molecular Weight

343.3 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride

InChI

InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1

InChI Key

UDOMQZDFGBPQMX-ULEGLUPFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl

SMILES

CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl

Other CAS RN

109772-54-5

synonyms

Pro-psi(CH2NH)Leu-Gly-NH2
prolyl-psi(methylamino)leucyl-glycinamide

Origin of Product

United States

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